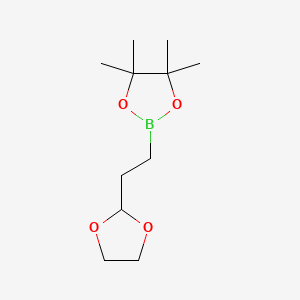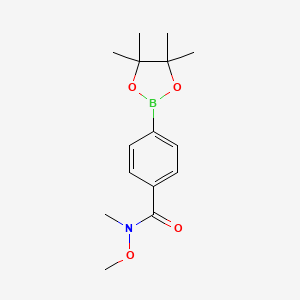![molecular formula C12H7ClF3NO3S B1393531 4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride CAS No. 1227955-11-4](/img/structure/B1393531.png)
4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
Übersicht
Beschreibung
“4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride” is a chemical compound with the molecular formula C12H7ClF3NO3S and a molecular weight of 337.7 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring attached to a sulfonyl chloride group and a pyridine ring with a trifluoromethyl group .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
- 4-(N,N-Dimethylamino)pyridine (DMAP) was found to be an efficient catalyst for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. The study showed that DMAP under solvent-free conditions is much more effective than other catalytic systems (Khashi, Davoodnia, & Chamani, 2014).
Colorimetric Method for Hippuric Acid
- A method where hippuric acid dissolved in pyridine produces a red-orange color upon addition of benzenesulfonyl chloride. This method is sensitive to microgram quantities of hippuric acid (Umberger & Fiorese, 1963).
Anticancer Agent Synthesis
- The compound has been used in synthesizing novel methylbenzenesulfonamide CCR5 antagonists, which are small molecular antagonists potentially used in preventing human HIV-1 infection (Cheng De-ju, 2015).
Antibacterial Studies
- Synthesis and structural characterization of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to talented antibacterial activity (Khalid et al., 2016).
Pyridinolysis Mechanism Study
- Investigation of the kinetics of reactions between Y-benzenesulfonyl chlorides and X-pyridines, supporting an SN2 mechanism for the pyridinolysis of benzenesulfonyl chlorides (Hong, Koh, & Lee, 1999).
Reactivity Toward Amines
- Synthesis and reactivity study of 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride with amines, examining its functional group reactivity (Tarasov, Strikanova, Moskvichev, & Timoshenko, 2002).
Cycloaddition Reactions
- Utilization in the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, demonstrating its application in creating new classes of compounds (Gao & Lam, 2008).
NIR-OLEDs Development
- Research into cyclometallated platinum(II) complexes of 1,3-di(2-pyridyl)benzenes for OLEDs, where the introduction of trifluoromethyl groups leads to a red-shift in the excimer band, moving it into the near-infrared region (Rossi et al., 2011).
Electrostatic Activation of SNAr-Reactivity
- Exploration of the electrostatic effect of sulfonylonio function, leading to SNAr reactions on these systems under mild conditions (Weiss & Pühlhofer, 2001).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-3-1-9(2-4-10)20-11-7-8(5-6-17-11)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJUIRATKKZXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171202 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227955-11-4 | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[4-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)
